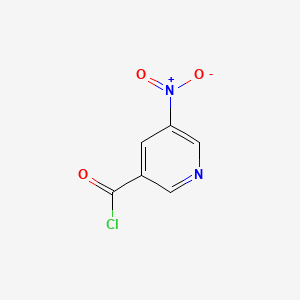5-Nitronicotinoyl chloride
CAS No.: 2013-72-1
Cat. No.: VC14113767
Molecular Formula: C6H3ClN2O3
Molecular Weight: 186.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2013-72-1 |
|---|---|
| Molecular Formula | C6H3ClN2O3 |
| Molecular Weight | 186.55 g/mol |
| IUPAC Name | 5-nitropyridine-3-carbonyl chloride |
| Standard InChI | InChI=1S/C6H3ClN2O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H |
| Standard InChI Key | SNTAEXWRLPBFLM-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=C1[N+](=O)[O-])C(=O)Cl |
Introduction
Synthesis Methodologies
Nitration of Nicotinoyl Chloride Derivatives
A plausible route involves the nitration of nicotinoyl chloride precursors. For example, 3-chloroaniline has been nitrated using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (-5°C to 10°C) to yield nitro-substituted intermediates, as demonstrated in the synthesis of 5-chloro-2-N-methyl-p-nitroaniline . Adapting this method, nicotinoyl chloride could undergo nitration at the 5-position using fuming nitric acid in dichloromethane at 0°C, followed by purification via recrystallization.
Table 1: Comparative Nitration Conditions for Aromatic Compounds
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| 3-Chloroaniline | HNO₃/H₂SO₄ | -5–10 | 64–66 | 98.0–98.8 | |
| m-Nitrotoluene | Cl₂/Catalyst | 20–25 | 85 | 99.5 |
Chlorination of Nitro-Substituted Precursors
Chlorination strategies using Cl₂ gas in the presence of transition metal catalysts (e.g., FeCl₃) have been effective for introducing chlorine atoms into nitroaromatics . For 5-nitronicotinoyl chloride, chlorination of 5-nitronicotinic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in refluxing toluene could yield the acyl chloride.
Reaction Scheme:
Physicochemical Properties
While experimental data for 5-nitronicotinoyl chloride are scarce, extrapolations from analogous compounds suggest:
-
Melting Point: Estimated 120–125°C (similar to 6-chloro-5-nitronicotinoyl chloride ).
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the acyl chloride’s hydrophobicity.
-
Stability: Susceptible to hydrolysis in moist environments, necessitating anhydrous storage conditions.
Applications in Organic Synthesis
Pharmaceutical Intermediates
5-Nitronicotinoyl chloride serves as a precursor for antimetabolites and kinase inhibitors. For instance, coupling with amines could yield nitro-substituted nicotinamides, which are explored as antitumor agents .
Agrochemical Development
The nitro group enhances herbicidal activity in phenylurea derivatives. Functionalization of 5-nitronicotinoyl chloride with substituted anilines may yield novel herbicides with improved soil persistence .
Challenges and Future Directions
Current limitations include the lack of optimized synthetic protocols and thermodynamic data. Future research should focus on:
-
Developing catalytic nitration methods to improve regioselectivity.
-
Exploring flow chemistry for scalable production.
-
Conducting toxicity profiling to assess environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume